molecular formula C10H8FN3O2 B11880334 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide

7-Fluoro-4-hydroxyquinoline-3-carbohydrazide

Cat. No.: B11880334
M. Wt: 221.19 g/mol
InChI Key: RELBVPTVIWIBCC-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydroxyquinoline-3-carbohydrazide (CAS 1315343-35-1) is a high-purity chemical compound with a molecular formula of C10H8FN3O2 and a molecular weight of 221.19 g/mol . It belongs to the class of quinoline derivatives, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . This compound features a fluorinated quinoline core coupled with a carbohydrazide functional group, making it a valuable intermediate for researchers designing and synthesizing novel bioactive molecules. The primary research value of this compound lies in its role as a key building block for the development of new therapeutic agents. Scientific literature indicates that similar 4-hydroxyquinoline-3-carbohydrazide derivatives are investigated for their potential as inhibitors of HIV-1 integrase, a critical enzyme in the viral replication cycle . While the specific activity of this fluoro-substituted analog may require further study, its structural orientation is considered an acceptable template for ongoing structural modification to improve anti-HIV potencies . Furthermore, quinoline hydrazone hybrids, which can be synthesized from carbohydrazides like this one, are extensively explored for their antibacterial and antitubercular properties against strains such as Mycobacterium tuberculosis H37Rv . Researchers utilize this compound to create hybrid molecules aimed at addressing the urgent global health challenge of antimicrobial resistance. The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug discovery. The carbohydrazide moiety readily undergoes condensation with various aldehydes and ketones to form hydrazone derivatives, facilitating the rapid generation of diverse chemical libraries for biological screening . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

7-fluoro-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C10H8FN3O2/c11-5-1-2-6-8(3-5)13-4-7(9(6)15)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16)

InChI Key

RELBVPTVIWIBCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate

Starting Materials :

  • 3-Fluoro-4-hydroxyaniline

  • Diethyl ethoxymethylenemalonate

Procedure :

  • Cyclization : React 3-fluoro-4-hydroxyaniline with diethyl ethoxymethylenemalonate in refluxing diphenyl ether (150–200°C, 4–6 hours). The reaction proceeds via-proton shift and cyclodehydration to form the quinoline core.

  • Isolation : Cool the mixture, precipitate the product with dilute HCl, and recrystallize from ethanol.

Key Data :

ParameterValueSource
Yield60–65%
Characterization1H^1H NMR: δ 8.89 (s, C3-H), 7.60–8.28 (quinoline-H)

Hydrazinolysis to 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide

Procedure :

  • Reaction : Reflux ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate with excess hydrazine hydrate (98%) in ethanol for 7 hours.

  • Workup : Pour the mixture into ice-water, filter the precipitate, and wash with cold ethanol.

Key Data :

ParameterValueSource
Yield75–78%
IR (cm1^{-1})3263 (NH), 1645 (C=O)

Alternative Route via Carboxylic Acid Intermediate

Hydrolysis of Ethyl Ester to Carboxylic Acid

Procedure :

  • Saponification : Heat ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate with 2N NaOH (reflux, 2 hours).

  • Acidification : Adjust pH to 4 with HCl to precipitate 7-fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA).

Key Data :

ParameterValueSource
Yield90–92%

Conversion to Carbohydrazide via Acyl Chloride

Procedure :

  • Acyl Chloride Formation : Treat FQCA with thionyl chloride (neat, catalytic DMF, 60°C, 2 hours).

  • Hydrazide Synthesis : React the acyl chloride with hydrazine hydrate in tetrahydrofuran (0°C to RT, 4 hours).

Key Data :

ParameterValueSource
Yield68–70%

Pfitzinger Reaction Approach

While less common for fluoro derivatives, the Pfitzinger reaction offers an alternative pathway:

Synthesis from 6-Fluoroisatin

Procedure :

  • Condensation : React 6-fluoroisatin with pyruvic acid in NaOH (100°C, 3 hours) to form 7-fluoroquinoline-2,4-dicarboxylic acid.

  • Decarboxylation : Heat the dicarboxylic acid in nitrobenzene (210°C, 45 minutes) to yield 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Esterification & Hydrazinolysis : Follow steps outlined in Sections 1.1–1.2.

Key Data :

ParameterValueSource
Overall Yield40–45%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Gould-Jacobs + HydrazinolysisHigh yield, minimal stepsRequires high-temperature cyclization50–55
Carboxylic Acid RouteAvoids Gould-Jacobs conditionsExtra steps for acid activation45–50
Pfitzinger ReactionSuitable for dicarboxylic precursorsLow yield, complex purification40–45

Critical Reaction Parameters

  • Fluorine Stability : Fluorine at C7 remains intact under Gould-Jacobs conditions (150–200°C).

  • Hydrazine Excess : Molar ratios >3:1 (hydrazine:ester) improve carbohydrazide yields.

  • Solvent Choice : Ethanol optimizes hydrazinolysis; diphenyl ether is critical for Gould-Jacobs cyclization.

Scalability and Industrial Feasibility

The Gould-Jacobs route is preferred for scale-up due to:

  • Commercial Availability : 3-Fluoro-4-hydroxyaniline is accessible via fluorination of 4-hydroxyaniline.

  • Cost-Effectiveness : Hydrazine hydrate and ethanol are inexpensive reagents.

  • Reproducibility : Yields >50% are consistently reported.

Emerging Methodologies

Recent patents highlight innovations such as:

  • Microwave-Assisted Synthesis : Reduces Gould-Jacobs reaction time to 1 hour (yield: 70%).

  • Enzymatic Hydrazinolysis : Lipase-catalyzed conversion of esters to hydrazides (65% yield, room temperature) .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

7-Fluoro-4-hydroxyquinoline-3-carbohydrazide features a fluorine atom at the 7-position and a hydroxy group at the 4-position of the quinoline ring, with a carbohydrazide moiety at the 3-position. This unique structure enhances its reactivity and biological activity due to the presence of functional groups that can participate in various chemical reactions, including hydrogen bonding and nucleophilic attacks.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial strains. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial enzymes, disrupting essential biological processes.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens, revealing a dose-dependent response in inhibiting bacterial growth. Higher concentrations resulted in more significant inhibition:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

The results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antiviral Activity

Research has also explored the antiviral potential of this compound. It has shown efficacy against certain viral strains, suggesting that it may inhibit viral replication through mechanisms similar to its antibacterial activity.

Anticancer Properties

The compound's anticancer properties have gained attention due to its ability to target multiple cancer cell lines effectively. Studies have shown that derivatives of 7-Fluoro-4-hydroxyquinoline exhibit significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells.

Case Study: Cytotoxic Activity

In one study, derivatives based on the privileged scaffold of hydroxyquinolines were synthesized and tested against human cancer cell lines:

Cancer Cell LineCytotoxic Effect (IC50 µM)Reference
Caco-2 (Colorectal)10
HCT-116 (Colon)8
MCF-7 (Breast)12

These findings indicate that modifications to the quinoline structure can enhance biological activity, making it a valuable scaffold in drug design.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with DNA and proteins, disrupting their normal function .

Comparison with Similar Compounds

Substituent Variations and Core Modifications

The table below compares key structural features and synthetic routes of 7-fluoro-4-hydroxyquinoline-3-carbohydrazide with related compounds:

Compound Name Substituents (Position) Core Structure Synthesis Method Key Properties/Bioactivity
This compound 7-F, 4-OH, 3-CONHNH₂ Quinoline Condensation of 4-hydroxyquinoline-3-carboxylic acid with hydrazine derivatives Enhanced hydrogen bonding; potential antimicrobial activity (inferred)
7-Chloro-4-hydrazinylquinoline (4a–f) 7-Cl, 4-NHNH₂ Quinoline Reaction of 4,7-dichloroquinoline with hydrazine hydrate Antimicrobial activity (MIC: 8–32 µg/mL)
4-Hydroxy-N'-benzoylquinoline-3-carbohydrazide 4-OH, 3-CONHNHBz Quinoline Benzoylation of 4-hydroxyquinoline-3-carbohydrazide Improved lipophilicity; unconfirmed bioactivity
Ethyl 7-Chloro-6-Fluoro-4-hydroxyquinoline-3-carboxylate 7-Cl, 6-F, 4-OH, 3-COOEt Quinoline Esterification of carboxylic acid precursor Higher logP; ester group enhances membrane permeability

Key Observations :

  • Fluoro vs. Chloro Substituents: Fluorine’s higher electronegativity may improve target binding compared to chlorine, as seen in quinolone antibiotics.
  • Carbohydrazide vs.

Physicochemical Properties

  • Solubility: The hydroxyl and carbohydrazide groups in this compound enhance water solubility compared to ethyl ester derivatives (e.g., Ethyl 7-Chloro-6-Fluoro-4-hydroxyquinoline-3-carboxylate).
  • Stability: Fluorine’s inductive effect increases metabolic stability, reducing susceptibility to oxidative degradation compared to non-fluorinated analogs.

Antimicrobial Potential

The fluorine atom in the target compound may enhance Gram-negative activity due to improved membrane penetration.

Anticancer and Enzyme Inhibition

Quinoline carbohydrazides are known to inhibit topoisomerases and kinases. For example, 4-hydroxy-N'-benzoylquinoline-3-carbohydrazide derivatives show promise in cancer cell line assays (IC₅₀: 10–50 µM). The 7-fluoro substituent in the target compound could further optimize binding to ATP-binding pockets.

Q & A

Q. What are the typical synthetic routes for preparing 7-fluoro-4-hydroxyquinoline-3-carbohydrazide and its derivatives?

The compound is synthesized via condensation of 4-hydroxyquinoline-3-carbohydrazide intermediates with substituted benzoyl chlorides. A standard protocol involves reacting the hydrazide precursor (1.5 mmol) with benzoyl chlorides (1.5 mmol) in dry DMF under catalytic Na₂CO₃, followed by 16-hour stirring at room temperature. The product is isolated by precipitation over ice, filtration, and recrystallization from ethanol (Yield: 30–40%) .

Q. What purification methods are effective for isolating this compound derivatives?

Recrystallization using ethanol or aqueous ethanol is widely employed to purify derivatives, as demonstrated in the synthesis of N′-benzoyl-4-hydroxyquinoline-3-carbohydrazide. This method minimizes impurities from unreacted starting materials or by-products .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation relies on MS , ¹H NMR , IR spectroscopy , and elemental analysis to confirm functional groups (e.g., fluoro, hydroxy, hydrazide) and molecular integrity. For example, MS and NMR verify regioselectivity in ethylation or propargylation reactions .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the quinoline core?

Regioselectivity in reactions (e.g., N-propargylation or ethylation) is influenced by reaction conditions (solvent, temperature, catalyst). For instance, Sharpless click chemistry conditions (Cu(I)-catalyzed azide-alkyne cycloaddition) enable precise triazole substitution at the 3-position, critical for antimicrobial activity .

Q. What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?

Derivatives are screened against bacterial (e.g., E. coli, S. aureus) and fungal strains using agar diffusion or microdilution assays . Activity correlates with substituent electronegativity; for example, fluoro and nitro groups enhance potency by disrupting DNA gyrase .

Q. How do crystallographic studies inform the design of quinoline-based therapeutics?

X-ray crystallography reveals intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl hydrogen bonds) that stabilize crystal packing. These interactions guide modifications to improve solubility or bioavailability, as seen in tricyclic fluoroquinolone derivatives .

Q. What structural features drive structure-activity relationships (SAR) in this compound class?

SAR studies highlight:

  • Fluoro substituents at the 6- or 7-position enhance DNA gyrase inhibition.
  • Hydrazide side chains improve binding to bacterial topoisomerases.
  • Nitro or cyclopropyl groups at the 1-position increase metabolic stability .

Q. How should researchers address contradictions in reported synthetic yields or biological activities?

Variability in yields (e.g., 30–40% vs. higher in optimized protocols) may stem from differences in solvent purity, reaction time, or workup methods. For biological data, standardized assays (e.g., CLSI guidelines) and rigorous controls (e.g., solvent-only blanks) are essential .

Q. What role do in-silico methods play in optimizing this compound’s derivatives?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to bacterial targets like DNA gyrase. For example, triazole-substituted derivatives show stronger hydrogen bonding with Ser84 and Asp88 residues compared to non-substituted analogs .

Methodological Notes

  • Synthetic Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity .
  • Activity Screening : Include ciprofloxacin as a positive control in antimicrobial assays to benchmark potency .
  • Data Reproducibility : Document reaction conditions (e.g., humidity, stirring speed) to minimize variability .

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